Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl- is a complex organic compound that belongs to the class of naphthofurandiones. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring. It is known for its potential biological activities and has been the subject of various scientific studies due to its promising applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium-Catalyzed Reverse Hydrogenolysis: One of the methods for synthesizing naphtho[2,3-c]furan-4,9-dione involves a palladium-catalyzed reverse hydrogenolysis process. This method couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound.
Visible-Light-Mediated [3+2] Cycloaddition: Another efficient synthesis method involves a visible-light-mediated [3+2] cycloaddition reaction. This method uses visible light to drive the reaction, resulting in high yields of naphtho[2,3-c]furan-4,9-dione under mild conditions.
Industrial Production Methods
While specific industrial production methods for naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl- are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of palladium-catalyzed reactions and visible-light-mediated processes can be adapted for larger-scale synthesis in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the quinone moiety into a hydroquinone, altering the compound’s electronic properties and reactivity.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthoquinone core or the furan ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions.
Catalysts: Palladium on carbon (Pd/C) is frequently used as a catalyst in hydrogenolysis and other catalytic processes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its cytotoxic activity may be attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cancer cells. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: This compound shares a similar core structure but differs in the position of the furan ring fusion.
5-Hydroxy-3-methylnaphtho[2,3-c]furan-4,9-dione: Another closely related compound, it has a hydroxyl group at the 5-position and a methyl group at the 3-position.
Uniqueness
Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
200726-49-4 |
---|---|
Molecular Formula |
C13H8O5 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
5,8-dihydroxy-3-methylbenzo[f][2]benzofuran-4,9-dione |
InChI |
InChI=1S/C13H8O5/c1-5-9-6(4-18-5)12(16)10-7(14)2-3-8(15)11(10)13(9)17/h2-4,14-15H,1H3 |
InChI Key |
JYJNQZBODMZAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CO1)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.